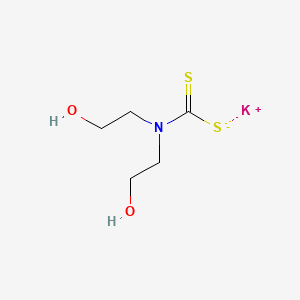
Potassium bis(2-hydroxyethyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium bis(2-hydroxyethyl)dithiocarbamate is an organic molecular entity.
Aplicaciones Científicas De Investigación
Chelation and Cadmium Toxicity Mitigation
Potassium bis(2-hydroxyethyl)dithiocarbamate has been characterized as an effective chelating agent. Studies have shown its potential in mitigating cadmium toxicity, highlighting its application in reducing cytotoxic effects. For instance, the compound's ability to mediate the cytotoxic effects of cadmium in vitro upon concomitant administration has been emphasized, indicating its potential role in therapeutic interventions against heavy metal poisoning (Zhukalin et al., 2007). Another study evaluated the potency of potassium bis(2-hydroxyethyl)dithiocarbamate in rescuing human bone cells from cadmium toxicity, further solidifying its application in mitigating toxic effects of heavy metals (Judkins, Humphries, & Craig, 2014).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of potassium bis(2-hydroxyethyl)dithiocarbamate derivatives has been explored in several studies. Research has shown promising antifungal activity against a variety of pathogens, demonstrating its utility in the field of agricultural fungicides and possibly in pharmaceutical applications targeting fungal infections. For instance, derivatives of potassium bis(2-hydroxyethyl)dithiocarbamate exhibited substantial antifungal activity, outperforming commercial fungicides in some cases (Len et al., 1996). Furthermore, a study on synthesized potassium dithiocarbazinates highlighted their potent antifungal and antibacterial properties, indicating the broad spectrum of microbial resistance that can be targeted using these compounds (Beyzaei, Bahabadi, & Shahryari, 2020).
Analytical Chemistry and Metal Detection
Potassium bis(2-hydroxyethyl)dithiocarbamate has been utilized in analytical chemistry, particularly in the detection and quantification of metals. Its role as a derivatizing agent for the high-performance liquid chromatography (HPLC) determination of metals like cobalt, copper, mercury, and nickel has been documented. This application is crucial in environmental monitoring and industrial quality control, where accurate metal detection is essential (King & Fritz, 1987).
Synthesis of Metal Complexes
The compound has also been used in the synthesis of various metal complexes, which have their applications in catalysis, material science, and potentially in medicine. For example, the synthesis and characterization of phosphinogold(I) dithiocarbamate complexes demonstrated their activity against human cervical epithelioid carcinoma cells, indicating the potential of these complexes in anticancer treatments (Keter et al., 2014).
Propiedades
Número CAS |
23746-34-1 |
|---|---|
Nombre del producto |
Potassium bis(2-hydroxyethyl)dithiocarbamate |
Fórmula molecular |
C5H10KNO2S2 |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
potassium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.K/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
JGNZPIJKQREYSO-UHFFFAOYSA-M |
SMILES |
C(CO)N(CCO)C(=S)[S-].[K+] |
SMILES canónico |
C(CO)N(CCO)C(=S)[S-].[K+] |
Otros números CAS |
23746-34-1 |
Números CAS relacionados |
1528-72-9 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



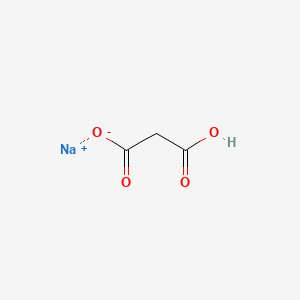
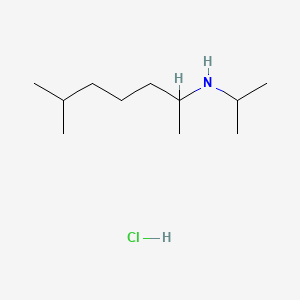
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
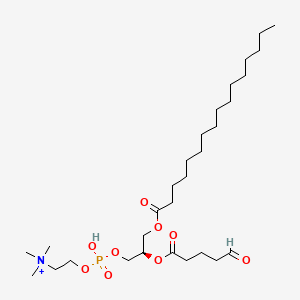
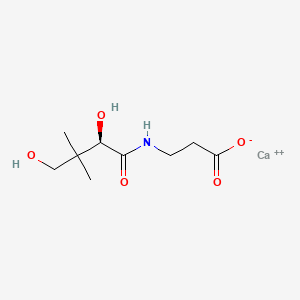
![sodium;N-benzyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate](/img/structure/B1262191.png)
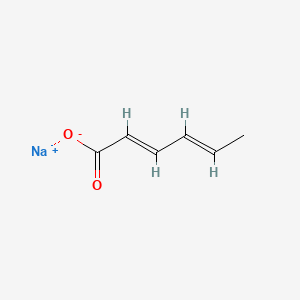
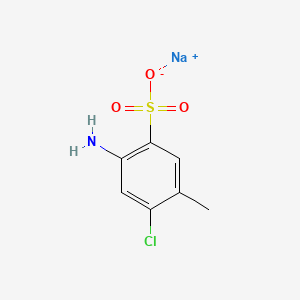
![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
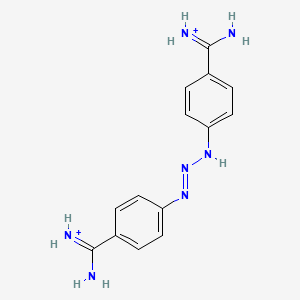
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)